C11-PEG9-alcohol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C27H56O9 |

|---|---|

Molekulargewicht |

524.7 g/mol |

IUPAC-Name |

2-[2-[2-[2-[2-[2-[2-(2-undecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |

InChI |

InChI=1S/C27H56O9/c1-2-3-4-5-6-7-8-9-10-12-29-14-16-31-18-20-33-22-24-35-26-27-36-25-23-34-21-19-32-17-15-30-13-11-28/h28H,2-27H2,1H3 |

InChI-Schlüssel |

WJWPVYGUYQUQPF-UHFFFAOYSA-N |

Kanonische SMILES |

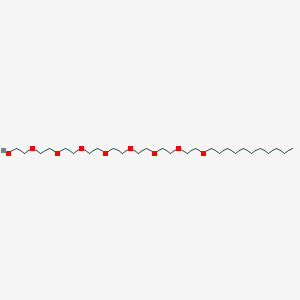

CCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCO |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to C11-PEG9-alcohol: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

C11-PEG9-alcohol is a non-ionic surfactant and versatile linker molecule increasingly utilized in biomedical research and drug development.[1][2][3] Its unique amphiphilic structure, comprising a hydrophobic 11-carbon alkyl chain and a hydrophilic polyethylene glycol (PEG) chain of nine repeating ethylene oxide units terminating in a hydroxyl group, imparts properties that are highly valuable in bioconjugation, drug delivery systems, and surface modification of materials.[3][4] This technical guide provides a comprehensive overview of the core properties of this compound, detailed experimental protocols for its application, and visualizations of key experimental workflows.

Core Properties of this compound

The distinct properties of this compound arise from its dual-nature molecular architecture. The C11 alkyl chain provides a hydrophobic anchor, enabling interaction with lipid bilayers and other nonpolar surfaces, while the PEG9 chain confers hydrophilicity, enhancing aqueous solubility and biocompatibility. The terminal hydroxyl group serves as a reactive handle for further chemical modification.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that some physical properties, such as boiling point and density, are often reported for the broader class of C9-C11 alcohol ethoxylates and may vary slightly for the specific this compound molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C27H56O9 | |

| Molecular Weight | 524.7 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Solubility | Soluble in water, DMSO, DCM, DMF | |

| Purity | ≥95% | |

| Odor | Alcoholic | |

| Initial Boiling Point | > 100 °C | |

| Relative Density | ~0.930 @ 25°C |

Biological and Functional Properties

The biological and functional properties of this compound are summarized in Table 2. These properties are central to its applications in the biomedical field.

Table 2: Biological and Functional Properties of this compound

| Property | Description | Reference(s) |

| Biocompatibility | The PEG chain enhances biocompatibility and can reduce immunogenicity of conjugated molecules. | |

| Amphiphilicity | Possesses both hydrophobic (C11 chain) and hydrophilic (PEG9 chain) regions, enabling self-assembly and interaction with biological membranes. | |

| Linker Functionality | The terminal hydroxyl group allows for covalent attachment to other molecules after appropriate functionalization. | |

| "Stealth" Properties | When incorporated into nanoparticles or liposomes, the PEG chain can help evade the reticuloendothelial system, prolonging circulation time. |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and its derivatives.

Synthesis of a Heterobifunctional PEG Linker

The terminal hydroxyl group of this compound can be modified to introduce other reactive functionalities. The following is a representative protocol for the synthesis of an azide-terminated PEG linker, which can then be used in "click chemistry" bioconjugation reactions.

Materials:

-

This compound

-

Dichloromethane (CH2Cl2), anhydrous

-

Triethylamine (Et3N)

-

Mesyl chloride (MsCl)

-

Sodium azide (NaN3)

-

Ethanol

-

Sodium sulfate (Na2SO4), anhydrous

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Mesylation:

-

Dissolve this compound (1 eq.) in anhydrous CH2Cl2 under an inert atmosphere (e.g., argon).

-

Add triethylamine (1.33 eq.) to the solution.

-

Cool the mixture to -10 °C in an ice-salt bath.

-

Slowly add mesyl chloride (2.1 eq.) to the cooled solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by adding water.

-

Extract the aqueous phase three times with CH2Cl2.

-

Wash the combined organic phases three times with brine.

-

Dry the organic phase over anhydrous Na2SO4, filter, and concentrate using a rotary evaporator to obtain the mesylated intermediate.

-

-

Azidation:

-

Dissolve the dried mesylated C11-PEG9 intermediate (1 eq.) in ethanol.

-

Add sodium azide (1.5 eq.) to the solution.

-

Reflux the mixture for 12 hours.

-

After cooling to room temperature, concentrate the solution using a rotary evaporator.

-

Dissolve the residue in CH2Cl2.

-

Dry the organic solution over anhydrous Na2SO4, filter, and concentrate to yield the final C11-PEG9-azide product.

-

Bioconjugation via NHS Ester Chemistry

A common application of PEG linkers is the conjugation to primary amines on proteins. This requires the activation of the terminal hydroxyl group of this compound to an N-hydroxysuccinimide (NHS) ester. The following protocol details the conjugation of a PEG-NHS ester to a protein.

Materials:

-

C11-PEG9-NHS ester

-

Protein of interest

-

Phosphate-buffered saline (PBS), pH 7.2-8.0, amine-free

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous

-

Quenching buffer (e.g., Tris-buffered saline)

-

Dialysis or gel filtration equipment

Procedure:

-

Protein Preparation:

-

Dissolve the protein in amine-free PBS to a concentration of 1-10 mg/mL.

-

-

PEG-NHS Ester Solution Preparation:

-

Immediately before use, dissolve the C11-PEG9-NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

-

-

Conjugation Reaction:

-

Add a 10- to 50-fold molar excess of the dissolved C11-PEG9-NHS ester to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching and Purification:

-

Quench the reaction by adding a quenching buffer containing primary amines (e.g., Tris or glycine) to consume any unreacted NHS ester.

-

Purify the PEGylated protein from excess reagents and byproducts using dialysis or gel filtration.

-

Preparation of PEGylated Liposomes

This compound can be incorporated into liposomal formulations to create "stealth" liposomes for drug delivery. The hydrophobic C11 tail inserts into the lipid bilayer, while the hydrophilic PEG9 chain extends into the aqueous environment.

Materials:

-

Phospholipids (e.g., DSPC)

-

Cholesterol

-

This compound

-

Chloroform/Methanol solvent mixture

-

Hydration buffer (e.g., PBS)

-

Rotary evaporator

-

Extrusion device with polycarbonate membranes

Procedure:

-

Lipid Film Formation:

-

Dissolve the phospholipids, cholesterol, and this compound in a chloroform/methanol mixture in a round-bottom flask. The molar ratio of the components should be optimized for the specific application.

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

-

Hydration:

-

Hydrate the lipid film with the aqueous buffer by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is typically repeated 10-20 times.

-

-

Purification:

-

Remove any unencapsulated drug or other materials by dialysis or size exclusion chromatography.

-

Visualizations of Experimental Workflows

The following diagrams, created using the DOT language, illustrate key experimental workflows involving this compound and its derivatives.

Caption: Synthesis of a Heterobifunctional PEG Linker.

Caption: Bioconjugation Workflow via NHS Ester Chemistry.

Conclusion

This compound is a valuable and versatile molecule for researchers in the fields of drug delivery, bioconjugation, and materials science. Its well-defined amphiphilic structure provides a unique combination of hydrophobicity, hydrophilicity, and reactivity, enabling a wide range of applications. The experimental protocols and workflows detailed in this guide offer a practical starting point for the successful implementation of this compound in various research and development settings. As the demand for sophisticated drug delivery systems and bioconjugates continues to grow, the importance of well-characterized linker molecules like this compound is expected to increase significantly.

References

An In-Depth Technical Guide to C11-PEG9-alcohol: Chemical Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(Undecyloxy)-3,6,9,12,15,18,21,24-octaoxapentacosan-25-ol, commonly known as C11-PEG9-alcohol. This bifunctional molecule, featuring a hydrophobic 11-carbon aliphatic chain and a hydrophilic nonaethylene glycol (PEG9) moiety terminating in a hydroxyl group, is a valuable tool in bioconjugation and drug delivery systems. Its amphipathic nature allows for the enhancement of aqueous solubility of hydrophobic molecules and provides a reactive handle for further chemical modification.

Chemical Structure and Properties

This compound is characterized by an undecyl alkyl chain linked via an ether bond to a polyethylene glycol chain composed of nine ethylene glycol repeating units. The terminal hydroxyl group offers a site for derivatization.

Chemical Structure:

CH₃(CH₂)₁₀O(CH₂CH₂O)₉H

The key physicochemical properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.[1][2][3]

| Property | Value |

| CAS Number | 35056-97-4[2][3] |

| Molecular Formula | C₂₇H₅₆O₉ |

| Molecular Weight | 524.73 g/mol |

| Appearance | Colorless to pale yellow oil or solid |

| Purity | Typically ≥95% or ≥98% |

| Solubility | Soluble in DMSO, DCM, DMF |

| Storage | Recommended at -20°C for long-term stability |

Synthesis of this compound

The primary synthetic route to this compound is the Williamson ether synthesis. This method involves the reaction of an alkyl halide with an alcohol in the presence of a strong base. For the synthesis of this compound, this translates to the coupling of an 11-carbon alkyl halide (e.g., 1-bromoundecane) with a large excess of nonaethylene glycol, which also serves as the solvent, in the presence of a base like sodium hydride.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a representative procedure based on established Williamson ether synthesis methodologies.

Materials:

-

Nonaethylene glycol

-

1-Bromoundecane

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Hexane

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel is placed under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation: Nonaethylene glycol (e.g., 5 equivalents) is dissolved in anhydrous THF. To this solution, sodium hydride (1.2 equivalents) is added portion-wise at 0°C. The mixture is stirred at this temperature for 1-2 hours to allow for the formation of the alkoxide.

-

Alkylation: A solution of 1-bromoundecane (1 equivalent) in anhydrous THF is added dropwise to the reaction mixture at 0°C. The reaction is then allowed to warm to room temperature and stirred for an extended period (e.g., 12-24 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0°C to decompose any unreacted sodium hydride.

-

Extraction: The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate or a mixture of dichloromethane and methanol, is employed to isolate the desired this compound. The purification of PEGylated compounds can be challenging due to their tendency to streak on silica gel.

-

Characterization: The structure and purity of the final product are confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and mass spectrometry. In the ¹H NMR spectrum, characteristic peaks for the undecyl chain's terminal methyl group, the methylene groups of the alkyl chain and the PEG backbone, and the terminal hydroxyl group would be expected. Specifically for PEG-containing molecules, the large signal from the repeating ethylene glycol units is a prominent feature.

Caption: Synthesis of this compound via Williamson Ether Synthesis.

Applications in Drug Development

The unique amphipathic structure of this compound makes it a versatile tool in pharmaceutical sciences, primarily as a linker molecule.

Enhancing Solubility and Bioavailability

The hydrophilic PEG chain can significantly increase the aqueous solubility of hydrophobic drugs, which is a common challenge in drug development. By attaching a poorly soluble drug to this compound, the resulting conjugate often exhibits improved pharmacokinetic properties.

Bioconjugation and Antibody-Drug Conjugates (ADCs)

The terminal hydroxyl group of this compound can be readily functionalized to introduce other reactive groups (e.g., amines, carboxylic acids, maleimides, or click chemistry handles like azides or alkynes). This allows for the covalent attachment of the linker to biomolecules such as antibodies, peptides, or proteins.

In the context of ADCs, a PEG linker like C11-PEG9 can be used to connect a potent cytotoxic drug to a monoclonal antibody that targets a specific cancer cell antigen. The PEG component can enhance the stability and solubility of the ADC and reduce its immunogenicity.

Lipid Nanoparticle (LNP) Formulations

PEGylated lipids are crucial components of lipid nanoparticle formulations, which are used for the delivery of nucleic acid-based therapeutics like mRNA vaccines. While this compound itself is not a lipid, its structure is analogous to the hydrophilic portion of some PEGylated lipids. It can be conjugated to a lipid anchor (e.g., a dialkyl glycerol or ceramide) to form a PEGylated lipid. These molecules are incorporated into the LNP surface to provide a "stealth" layer that reduces clearance by the immune system and improves circulation time.

Caption: Workflow for an Antibody-Drug Conjugate using a C11-PEG9 linker.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of C11-PEG9-alcohol

This compound, also known as undecyl nonaethylene glycol, is a non-ionic surfactant valued for its amphiphilic nature. It consists of a hydrophobic 11-carbon alkyl chain (C11) and a hydrophilic polyethylene glycol chain composed of nine ethylene glycol units (PEG9), terminating with a hydroxyl (-OH) group.[1][2][3] This structure allows it to be effective in a variety of applications, including as an emulsifier, dispersing agent, solubilizing agent, and wetting agent.[4][5]

The hydrophilic PEG chain enhances the water solubility of molecules it is attached to, a key feature in drug delivery systems. Furthermore, the terminal hydroxyl group provides a site for further chemical modification, enabling its use in bioconjugation and for the functionalization of nanoparticles and other materials.

Core Physical and Chemical Properties

The properties of this compound are determined by the interplay between its hydrophobic alkyl chain and its hydrophilic PEG tail. Quantitative data for this compound and a closely related compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-[2-[2-[2-[2-[2-[2-(2-undecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

| Synonyms | Undecyl nonaethylene glycol, C11E9, Polyoxyethylene (9) undecyl ether | |

| CAS Number | 34398-01-1 (for Polyethylene glycol monoundecyl ether) | |

| Molecular Formula | C₂₇H₅₆O₉ | |

| Molecular Weight | 524.7 g/mol | |

| Appearance | Expected to be a liquid or paste at room temperature. | |

| Solubility | Soluble in water; also soluble in solvents like DMSO, DCM, DMF, Methanol, Ethanol. |

Table 2: Surfactant Properties and Comparison with a Related Compound

| Property | Value (Compound) | Note | Source |

| Critical Micelle Concentration (CMC) | ~0.08 mM (for C12-PEG9-alcohol) | The CMC for this compound is expected to be in a similar range. CMC is the concentration at which surfactant monomers begin to form micelles. | |

| Aggregation Number | 110 (for C12-PEG9-alcohol) | This is the average number of surfactant molecules in a single micelle. | |

| Micellar Average Molecular Weight | 64,000 g/mol (for C12-PEG9-alcohol) | The average molecular weight of the micelles formed in solution. |

Visualization of Key Processes

Micelle Formation Process

The diagram below illustrates the fundamental behavior of this compound in an aqueous solution. Below the Critical Micelle Concentration (CMC), the molecules exist primarily as individual monomers. As the concentration increases to and surpasses the CMC, these monomers self-assemble into spherical structures known as micelles, with their hydrophobic tails forming the core and hydrophilic heads facing the aqueous environment.

Application in Drug Delivery

Non-ionic surfactant micelles are commonly explored as nanocarriers for delivering hydrophobic drugs. The hydrophobic core of the micelle can encapsulate poorly water-soluble drug molecules, while the hydrophilic shell provides a stable interface with the aqueous environment of the bloodstream, enhancing the drug's solubility and bioavailability.

Experimental Protocols

Accurate characterization of a surfactant's properties is critical for its effective application. Below are detailed protocols for determining two key parameters: Critical Micelle Concentration and Aqueous Solubility.

Determination of Critical Micelle Concentration (CMC) by Surface Tension

This is a classic and widely used method for determining the CMC of surfactants. It relies on the principle that as surfactant concentration increases, monomers adsorb at the air-water interface, reducing the surface tension. Once the interface is saturated, monomers begin forming micelles in the bulk solution, and the surface tension remains relatively constant.

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water (e.g., 10 mM).

-

Serial Dilutions: Create a series of solutions with decreasing concentrations from the stock solution. The concentration range should bracket the expected CMC.

-

Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (employing methods like the Du Noüy ring or Wilhelmy plate). Ensure temperature is constant throughout the experiment.

-

Data Plotting: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

CMC Determination: The resulting plot will typically show two linear regions. The CMC is the concentration at the intersection of the two lines, which corresponds to a distinct inflection point where the surface tension stops decreasing significantly.

Determination of Aqueous Solubility

Assessing the solubility of a surfactant is fundamental to its application in aqueous formulations. A common method is the equilibrium solubility method.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of deionized water in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved surfactant from the saturated solution. This is typically achieved by centrifugation at high speed to pellet the excess material.

-

Quantification: Carefully extract a known volume of the clear supernatant. Determine the concentration of the dissolved this compound using a suitable analytical technique. For non-ionic surfactants without a strong chromophore, techniques like High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector can be used.

-

Solubility Calculation: The measured concentration represents the equilibrium solubility of the surfactant at that specific temperature.

References

The Lynchpin of Bioconjugation: A Technical Guide to the Mechanism of Action of C11-PEG9-alcohol

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, the precise and stable linking of molecules is paramount. C11-PEG9-alcohol has emerged as a critical tool in this field, not as a direct conjugating agent, but as a versatile precursor linker. Its unique structure, featuring a hydrophobic 11-carbon aliphatic chain, a hydrophilic 9-unit polyethylene glycol (PEG) spacer, and a terminal hydroxyl group, provides a foundational element for a multitude of bioconjugation strategies. This technical guide delves into the core mechanisms by which the seemingly inert terminal hydroxyl group of this compound is activated and subsequently employed to form stable covalent bonds with biomolecules, thereby enhancing their therapeutic and diagnostic potential.

The Inherent Nature of this compound: A Handle for Activation

The this compound molecule, in its native state, does not possess a functional group that readily reacts with common sites on biomolecules such as amines or thiols. Instead, its terminal hydroxyl group (-OH) serves as a strategic "handle" that can be chemically modified into a variety of reactive moieties. This initial activation step is the cornerstone of its mechanism of action in bioconjugation. The choice of activation chemistry dictates the subsequent conjugation strategy and the specific amino acid residues targeted on a protein or other biomolecule.

The dual hydrophobic and hydrophilic nature of the C11-PEG9 backbone offers significant advantages. The C11 alkyl chain can facilitate interactions with hydrophobic surfaces or lipid membranes, while the PEG9 chain enhances aqueous solubility and can reduce the immunogenicity of the conjugated biomolecule.

Pathways of Activation and Conjugation: A Multi-Faceted Approach

The conversion of the terminal hydroxyl group of this compound into a reactive functional group can be achieved through several well-established chemical pathways. This guide will focus on three primary mechanisms:

-

Pathway 1: Oxidation to a Carboxylic Acid for Amine Coupling

-

Pathway 2: Conversion to an Amine for Carboxyl Coupling

-

Pathway 3: Oxidation to an Aldehyde for Reductive Amination

Pathway 1: Oxidation to Carboxylic Acid and Subsequent Amine Coupling

A robust method for activating this compound involves the oxidation of its terminal hydroxyl group to a carboxylic acid (-COOH). This transformation creates a versatile intermediate, C11-PEG9-acid, which can then be readily coupled to primary amines (e.g., the ε-amino group of lysine residues) on proteins.

Mechanism of Action:

-

Oxidation: The primary alcohol is oxidized to a carboxylic acid. Common methods include the use of strong oxidizing agents like Jones reagent (CrO₃ in H₂SO₄) or milder, more selective methods such as TEMPO-catalyzed oxidation. The TEMPO-based system is often preferred for its compatibility with sensitive functional groups.

-

Activation: The resulting carboxylic acid is then activated to form a more reactive intermediate that is susceptible to nucleophilic attack by primary amines. This is typically achieved using a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.

-

NHS Ester Formation: The O-acylisourea intermediate readily reacts with NHS to form a more stable NHS ester. This semi-stable ester is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate, allowing for efficient conjugation.

-

Amide Bond Formation: The NHS ester reacts with a primary amine on the biomolecule, resulting in the formation of a stable amide bond and the release of NHS.

Signaling Pathway Diagram:

Pathway 2: Conversion to an Amine for Carboxyl Coupling

An alternative strategy involves converting the terminal hydroxyl group into a primary amine (-NH₂). This C11-PEG9-amine can then be conjugated to carboxyl groups (e.g., on aspartic acid or glutamic acid residues) on a biomolecule, again typically using EDC/NHS chemistry.

Mechanism of Action:

-

Tosylation: The hydroxyl group is first converted into a good leaving group. A common method is to react the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form a tosylate ester. This reaction preserves the stereochemistry of the carbon atom.

-

Azidation: The tosylate is then displaced by an azide nucleophile (N₃⁻), typically from sodium azide (NaN₃), through an SN2 reaction. This yields C11-PEG9-azide.

-

Reduction: The azide group is subsequently reduced to a primary amine. The Staudinger reaction, which uses a phosphine such as triphenylphosphine (PPh₃) followed by hydrolysis, is a mild and efficient method for this transformation.[1]

-

Carbodiimide Coupling: The resulting C11-PEG9-amine is then coupled to a carboxyl group on the target biomolecule using EDC and NHS, forming a stable amide bond.

Signaling Pathway Diagram:

Pathway 3: Oxidation to an Aldehyde for Reductive Amination

The terminal alcohol can also be oxidized to an aldehyde (-CHO), which provides a reactive carbonyl group for conjugation via reductive amination. This method is highly specific for primary amines and results in a stable secondary amine linkage.

Mechanism of Action:

-

Oxidation to Aldehyde: The primary alcohol is oxidized to an aldehyde. It is crucial to use a mild oxidizing agent that does not over-oxidize the aldehyde to a carboxylic acid. Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for this purpose.

-

Schiff Base Formation: The C11-PEG9-aldehyde reacts with a primary amine on a biomolecule (e.g., the N-terminus or a lysine residue) under mildly acidic conditions to form an unstable imine intermediate, also known as a Schiff base.

-

Reduction: The imine is then selectively reduced to a stable secondary amine using a mild reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a classic choice for this step because it is selective for the imine over the aldehyde, minimizing side reactions.[2] More recently, other reducing agents like 2-picoline borane have been used as less toxic alternatives.[3]

Signaling Pathway Diagram:

Quantitative Data and Performance Metrics

The efficiency and outcome of bioconjugation reactions are highly dependent on the chosen pathway, reaction conditions, and the properties of the biomolecule. The following tables provide a comparative summary of quantitative data related to PEG linker length and bioconjugation efficiency.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |

| No PEG | ~8.5 | 1.0 |

| PEG4 | ~6.2 | 0.73 |

| PEG8 | ~4.5 | 0.53 |

| PEG12 | ~3.1 | 0.36 |

Data synthesized from studies on non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8.

Table 2: Comparative Conjugation Efficiency and Product Purity

| Parameter | Homobifunctional Linker (e.g., activated HO-PEG-OH) | Heterobifunctional Linker (e.g., Mal-PEG-NHS) |

| Typical Yield of Desired Conjugate | 10-30% | 50-80% |

| Purity (before purification) | Low (significant side products) | High |

| Reaction Control | Low (one-pot, potential for polymerization) | High (sequential, controlled addition) |

| Purification Effort | High | Moderate |

This table provides a general comparison; this compound, once activated, would fall into the category of a heterobifunctional linker if the other end (the C11 chain) is intended for a different interaction (e.g., with a surface).

Detailed Experimental Protocols

The following sections provide generalized experimental protocols for the key activation and conjugation steps. Researchers should optimize these protocols for their specific this compound derivative and biomolecule of interest.

Protocol for Oxidation of this compound to Carboxylic Acid (TEMPO-mediated)

-

Dissolution: Dissolve this compound in a suitable solvent system (e.g., a mixture of acetone and water).

-

Catalyst Addition: Add catalytic amounts of TEMPO and sodium bromide.

-

Oxidation: Cool the reaction mixture in an ice bath and slowly add a solution of sodium hypochlorite (bleach), maintaining the pH between 9 and 10 by the addition of a dilute base (e.g., 0.5 M NaOH).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Once the starting material is consumed, quench the reaction by adding a small amount of ethanol.

-

Purification: Acidify the mixture to pH ~2-3 with dilute HCl and extract the C11-PEG9-acid with an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol for Activation of C11-PEG9-acid with EDC/NHS and Protein Conjugation

-

Dissolution: Dissolve the C11-PEG9-acid in an appropriate buffer, such as 0.1 M MES, 0.5 M NaCl, pH 6.0 (Activation Buffer).

-

Activation: Add a molar excess of EDC and NHS (or Sulfo-NHS) to the C11-PEG9-acid solution. Allow the activation reaction to proceed for 15-30 minutes at room temperature.

-

Protein Preparation: Dissolve the protein to be conjugated in a suitable amine-free buffer, such as Phosphate-Buffered Saline (PBS), pH 7.2-7.5 (Coupling Buffer).

-

Conjugation: Add the activated C11-PEG9-NHS ester solution to the protein solution. The molar ratio of the PEG linker to the protein should be optimized to achieve the desired degree of labeling.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris or hydroxylamine, to a final concentration of 10-50 mM.

-

Purification: Remove the excess PEG linker and byproducts by size-exclusion chromatography (SEC) or dialysis.

Experimental Workflow Diagram:

Protocol for Reductive Amination of a Protein with C11-PEG9-aldehyde

-

Protein and Linker Preparation: Dissolve the protein in a suitable reaction buffer (e.g., 100 mM MES or HEPES, pH 6.0-7.0). Dissolve the C11-PEG9-aldehyde in the same buffer.

-

Schiff Base Formation: Add a molar excess of the C11-PEG9-aldehyde solution to the protein solution. Incubate for 1-2 hours at room temperature to allow for the formation of the Schiff base.

-

Reduction: Prepare a fresh solution of the reducing agent (e.g., sodium cyanoborohydride) in the reaction buffer. Add the reducing agent to the reaction mixture.

-

Incubation: Allow the reduction reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

-

Purification: Purify the resulting PEGylated protein conjugate using size-exclusion chromatography or dialysis to remove excess reagents.

Conclusion

This compound stands as a testament to the elegance and versatility of modern bioconjugation chemistry. While its terminal hydroxyl group is not directly reactive, it provides a crucial starting point for a variety of activation chemistries. By leveraging well-understood reaction mechanisms such as oxidation, conversion to amines, and subsequent carbodiimide or reductive amination chemistries, researchers can effectively tether this linker to biomolecules. The choice of the activation pathway is a critical decision that influences reaction specificity, efficiency, and the stability of the final conjugate. A thorough understanding of these mechanisms, coupled with careful optimization of experimental protocols, will empower scientists and drug developers to fully harness the potential of this compound in creating next-generation bioconjugates with enhanced therapeutic and diagnostic properties.

References

The Hydrophilic Nature of C11-PEG9-Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hydrophilicity of C11-PEG9-alcohol, a non-ionic surfactant critical in various scientific applications, including drug delivery systems, bioconjugation, and surface modification. This document outlines the core principles of its amphiphilic character, presents quantitative measures of hydrophilicity, and details the experimental protocols for their determination.

Core Concepts of Hydrophilicity

This compound, also known as undecyl-nonaethylene glycol, is an amphiphilic molecule. Its structure consists of two distinct regions: a hydrophobic (lipophilic) tail and a hydrophilic head.

-

Lipophilic Tail: A C11 alkyl chain (undecyl group) that is repelled by water and preferentially interacts with nonpolar substances like oils and lipids.

-

Hydrophilic Head: A chain of nine ethylene glycol units (PEG9) terminated with a hydroxyl (-OH) group. This portion is water-soluble due to the ability of the ether oxygens and the terminal hydroxyl group to form hydrogen bonds with water molecules.

This dual nature dictates its behavior at interfaces (e.g., oil-water, air-water) and its ability to self-assemble in aqueous solutions, forming structures like micelles. The balance between these two opposing characteristics is quantified by several key parameters.

Quantitative Assessment of Hydrophilicity

The hydrophilicity of a surfactant like this compound is not just a qualitative descriptor but can be measured and expressed through several key metrics. These include the Hydrophilic-Lipophilic Balance (HLB), the Critical Micelle Concentration (CMC), and Contact Angle.

Hydrophilic-Lipophilic Balance (HLB)

The HLB is an empirical scale from 0 to 20 that indicates the degree of hydrophilicity or lipophilicity of a surfactant. A low HLB value signifies a more lipophilic molecule, while a high HLB value indicates a more hydrophilic molecule. For non-ionic surfactants with a polyoxyethylene chain, the HLB can be calculated using Griffin's method.

Table 1: Calculated and Comparative HLB Values

| Compound | Lipophilic Group | Hydrophilic Group | Molecular Weight ( g/mol ) | Calculated HLB (Griffin's Method) | Predicted Application |

| This compound | C11H23- | -(OCH2CH2)9OH | 524.75 | ~13.3 | O/W Emulsifier, Detergent |

| C12-PEG8-alcohol | C12H25- | -(OCH2CH2)8OH | 538.79 | ~12.8 | O/W Emulsifier, Detergent |

| C10-PEG6-alcohol | C10H21- | -(OCH2CH2)6OH | 422.61 | ~12.5 | O/W Emulsifier, Wetting Agent |

Note: The HLB for this compound is calculated based on its molecular formula C27H56O9. The applications are predicted based on the established correlation between HLB values and surfactant function.

Critical Micelle Concentration (CMC)

The CMC is the specific concentration of a surfactant in an aqueous solution above which aggregates, known as micelles, begin to form. At concentrations below the CMC, the surfactant molecules exist primarily as monomers. The CMC is a crucial indicator of a surfactant's efficiency; a lower CMC value indicates that less surfactant is needed to saturate interfaces and form micelles. The CMC is temperature-dependent and can be influenced by the presence of electrolytes.[1]

Table 2: Comparative Critical Micelle Concentration (CMC) Data for Alcohol Ethoxylates at 25°C

| Surfactant | CMC (mM) | Method |

| This compound (Estimated) | 0.05 - 0.1 | (Estimation based on trends) |

| FAE-C10E6 | 0.8446 | Surface Tension |

| FAE-C12-14E11 | 0.0409 | Surface Tension |

| C10EO8 (Octaethyleneglycol mono n-decyl ether) | Not specified, but synergistic effects noted in mixtures | Surface Tension |

Data for FAE (Fatty Alcohol Ethoxylate) compounds are sourced from a study on commercial surfactants and provide a reference for the expected CMC range of this compound.[1]

Contact Angle

Contact angle is a measure of the ability of a liquid to spread over a solid surface, which is directly related to the wetting properties of the surfactant. A lower contact angle (typically < 90°) indicates better wetting. For a surfactant solution, the contact angle on a hydrophobic surface will decrease as the surfactant concentration increases, up to the CMC.

Table 3: Comparative Contact Angle Data for Alcohol Ethoxylates

| Surfactant Solution | Substrate | Contact Angle (°) | Observation |

| This compound (Expected) | Paraffin/Polypropylene | < 40° | Good wetting properties expected. |

| C10EOn on Polypropylene | Polypropylene | Increases with n (number of EO units) | The final contact angle increases as the PEG chain length increases. |

| Water | Paraffin Film | ~108° | Poor wetting. |

The contact angle for this compound is an expected value based on general trends observed for polyoxyethylene alkyl ethers, where increased ethylene oxide chain length can sometimes lead to a slight increase in the final contact angle on certain surfaces.

Experimental Protocols

Accurate characterization of this compound's hydrophilicity requires precise experimental procedures. Below are detailed protocols for the key analytical methods.

Calculation of HLB using Griffin's Method

Methodology: For non-ionic alcohol ethoxylates, Griffin's method provides a straightforward calculation of the HLB value.

-

Determine the Molecular Weight (MW) of the Hydrophilic Portion:

-

The hydrophilic part is the PEG9-alcohol chain: -(OCH₂CH₂)₉OH.

-

The molecular weight of an ethylene oxide (EO) unit (OCH₂CH₂) is approximately 44.05 g/mol .

-

The molecular weight of the terminal hydroxyl group (-OH) is approximately 17.01 g/mol .

-

MW_hydrophilic = (9 * 44.05) + 17.01 = 413.46 g/mol .

-

-

Determine the Total Molecular Weight of the Molecule:

-

The molecular formula for this compound is C₂₇H₅₆O₉.

-

The total molecular weight is approximately 524.75 g/mol .

-

-

Calculate the Weight Percentage of the Hydrophilic Portion (E):

-

E = (MW_hydrophilic / MW_total) * 100

-

E = (413.46 / 524.75) * 100 ≈ 78.8%

-

-

Calculate the HLB Value:

-

HLB = E / 5

-

HLB = 78.8 / 5 ≈ 15.8 (Note: A more common formula HLB = 20 * (Mh/M) gives HLB = 20 * (413.46/524.75) = 15.76. The E/5 formula is an approximation where E is the weight percent of the entire oxyethylene chain.)

-

Determination of CMC by Surface Tension Measurement

Principle: The surface tension of a surfactant solution decreases as the concentration increases. Once the CMC is reached, the surface becomes saturated with surfactant monomers, and the surface tension remains relatively constant. The CMC is identified as the inflection point in a plot of surface tension versus the logarithm of the surfactant concentration.

Materials:

-

Du Noüy Ring Tensiometer

-

High-purity water

-

This compound

-

Precision balance and volumetric flasks

-

Magnetic stirrer

Protocol:

-

Solution Preparation: Prepare a concentrated stock solution of this compound in high-purity water. Create a series of dilutions from the stock solution to cover a concentration range expected to bracket the CMC (e.g., from 0.001 mM to 10 mM).

-

Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.

-

Measurement:

-

Begin with the most dilute solution. Pour it into the sample vessel.

-

Immerse the platinum-iridium ring into the solution.

-

Measure the force required to pull the ring from the liquid surface, which is converted to surface tension (mN/m).

-

Clean and dry the ring and vessel thoroughly between each measurement.

-

Repeat the measurement for each dilution, moving from lowest to highest concentration.

-

-

Data Analysis:

-

Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.

-

The resulting plot will show two distinct linear regions.

-

Perform a linear regression on the data points in both regions.

-

The concentration at the intersection of these two lines is the CMC.

-

Measurement of Contact Angle by Sessile Drop Method

Principle: This method involves depositing a droplet of the surfactant solution onto a solid substrate and measuring the angle formed between the liquid-solid interface and the liquid-vapor interface.

Materials:

-

Contact Angle Goniometer with a high-resolution camera and light source.

-

Syringe with a fine needle for droplet deposition.

-

Substrate (e.g., paraffin film, polypropylene, or other relevant material).

-

Surfactant solutions of known concentrations.

Protocol:

-

Substrate Preparation: Ensure the substrate surface is clean, dry, and uniform. Place it on the goniometer stage.

-

Solution Loading: Prepare a solution of this compound at the desired concentration and load it into the syringe.

-

Droplet Deposition: Carefully dispense a single, small droplet (typically 2-5 µL) of the solution onto the substrate surface.

-

Image Capture: Immediately after deposition, capture a high-resolution image or video of the droplet profile.

-

Angle Measurement: Use the goniometer's software to analyze the captured image. The software fits a mathematical model (e.g., Young-Laplace) to the droplet shape and calculates the angle at the three-phase (solid-liquid-gas) contact point.

-

Replication: Repeat the measurement at multiple locations on the substrate and with fresh droplets to ensure reproducibility and obtain an average value.

Visualizations

The following diagrams illustrate the key concepts and workflows related to the hydrophilicity of this compound.

Caption: Structure-function relationship of this compound.

Caption: Workflow for characterizing surfactant hydrophilicity.

Caption: Logical flow of micelle formation.

References

An In-depth Technical Guide to C11-PEG9-alcohol: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of C11-PEG9-alcohol, a bifunctional linker molecule increasingly utilized in biomedical research and drug development. This document details its physicochemical properties, provides a representative synthesis protocol, and outlines its key applications with detailed experimental methodologies.

Core Properties of this compound

This compound is a molecule featuring a hydrophobic 11-carbon alkyl chain and a hydrophilic polyethylene glycol (PEG) chain composed of nine ethylene glycol units, terminating in a hydroxyl group. This amphipathic nature makes it an effective linker for a variety of bioconjugation and drug delivery applications.

A summary of its key quantitative data is presented in the table below.

| Property | Value |

| CAS Number | 35056-97-4 |

| Molecular Weight | 524.73 g/mol |

| Molecular Formula | C₂₇H₅₆O₉ |

| IUPAC Name | 2-[2-[2-[2-[2-[2-[2-(2-undecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |

Synthesis of this compound

A representative method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the coupling of an alkyl halide with an alcohol in the presence of a strong base.

Representative Synthesis Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 1-bromoundecane and nonaethylene glycol.

Materials:

-

1-bromoundecane

-

Nonaethylene glycol

-

Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Deprotonation of Nonaethylene Glycol: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve nonaethylene glycol (1 equivalent) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise to the solution. Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Ether Formation: To the solution of the deprotonated nonaethylene glycol, add 1-bromoundecane (1 equivalent) dropwise at room temperature. Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to 0 °C and quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Add diethyl ether and water to the mixture and transfer to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield pure this compound.

Caption: Synthesis workflow for this compound via Williamson ether synthesis.

Applications and Experimental Protocols

This compound serves as a versatile linker in various biomedical applications due to its unique properties. The terminal hydroxyl group can be further functionalized to introduce a range of reactive groups for conjugation to biomolecules or surfaces.

Bioconjugation

The hydroxyl group of this compound can be activated to react with functional groups on biomolecules, such as the amine groups of lysine residues in proteins. This process, known as PEGylation, can improve the pharmacokinetic properties of therapeutic proteins.

Experimental Protocol: Activation of this compound and Conjugation to a Protein

This protocol describes a two-step process: the activation of the terminal hydroxyl group to an amine-reactive N-hydroxysuccinimide (NHS) ester, followed by conjugation to a protein.

Part 1: Activation of this compound

Materials:

-

This compound

-

Anhydrous dichloromethane (DCM)

-

N,N'-Disuccinimidyl carbonate (DSC)

-

Triethylamine (TEA)

-

Diethyl ether

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM.

-

Add N,N'-Disuccinimidyl carbonate (1.2 equivalents) and triethylamine (1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Precipitate the activated C11-PEG9-NHS ester by adding cold diethyl ether.

-

Collect the precipitate by filtration and dry under vacuum.

Part 2: Conjugation to a Protein

Materials:

-

Activated C11-PEG9-NHS ester

-

Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography (SEC) column

Procedure:

-

Dissolve the protein of interest in the reaction buffer to a concentration of 1-10 mg/mL.

-

Dissolve the activated C11-PEG9-NHS ester in a small amount of a compatible organic solvent (e.g., DMSO or DMF) and add it to the protein solution. The molar ratio of activated PEG to protein should be optimized (a starting point of 10:1 to 50:1 is common).

-

Incubate the reaction mixture at room temperature for 1-4 hours with gentle stirring.

-

Quench the reaction by adding the quenching solution to consume any unreacted NHS ester.

-

Purify the PEGylated protein conjugate using size-exclusion chromatography to remove unreacted PEG and other small molecules.

Caption: Workflow for the activation of this compound and subsequent protein conjugation.

Drug Delivery

The amphipathic nature of this compound makes it a valuable component in drug delivery systems, such as liposomes and micelles. The hydrophobic C11 tail can be incorporated into the lipid bilayer of a liposome, while the hydrophilic PEG chain provides a steric barrier, reducing clearance by the reticuloendothelial system and prolonging circulation time.

Experimental Protocol: Preparation of PEGylated Liposomes

This protocol describes the preparation of PEGylated liposomes using the thin-film hydration method.

Materials:

-

Phospholipids (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

-

Cholesterol

-

This compound (or a derivatized form for covalent attachment if desired)

-

Drug to be encapsulated

-

Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)

-

Hydration buffer (e.g., PBS, pH 7.4)

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation: Dissolve the phospholipids, cholesterol, and this compound in the chloroform/methanol mixture in a round-bottom flask. A typical molar ratio is 55:40:5 (DSPC:Cholesterol:this compound).

-

Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

-

Hydration: Hydrate the lipid film with the hydration buffer containing the drug to be encapsulated. The hydration is typically performed above the phase transition temperature of the lipids with gentle agitation.

-

Size Reduction: Subject the resulting multilamellar vesicles to multiple freeze-thaw cycles followed by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce unilamellar liposomes of a uniform size.

-

Purification: Remove the unencapsulated drug by dialysis or size-exclusion chromatography.

Caption: Workflow for the preparation of drug-loaded PEGylated liposomes.

Surface Modification

The hydrophobic alkyl chain of this compound can be used to anchor the molecule to hydrophobic surfaces, such as nanoparticles or cell membranes. The hydrophilic PEG chain then extends into the aqueous environment, providing a stealth coating that can reduce non-specific protein adsorption and improve biocompatibility. The terminal hydroxyl group can be further functionalized for the attachment of targeting ligands.

This guide provides a foundational understanding of this compound and its applications. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific experimental needs.

solubility of C11-PEG9-alcohol in different solvents

An In-depth Technical Guide to the Solubility of C11-PEG9-Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a non-ionic surfactant of significant interest in various scientific and pharmaceutical applications. Given the scarcity of specific quantitative solubility data in publicly available literature, this guide establishes a qualitative solubility profile based on the well-understood properties of its constituent chemical moieties: an 11-carbon aliphatic chain and a nonaethylene glycol (PEG9) chain. Furthermore, this guide details established experimental protocols for the determination of non-ionic surfactant solubility, empowering researchers to ascertain precise solubility parameters for their specific applications.

Introduction to this compound

This compound, with the chemical name 2-[2-[2-[2-[2-[2-[2-(2-undecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol[1], is an amphiphilic molecule. Its structure consists of a hydrophobic 11-carbon alkyl chain and a hydrophilic polyethylene glycol (PEG) chain composed of nine ethylene glycol units. This dual nature classifies it as a non-ionic surfactant and is the primary determinant of its solubility behavior. The hydrophilic PEG chain is known to enhance the water solubility of compounds[2][3][4][5]. The terminal hydroxyl group on the PEG chain also allows for further chemical modification. Understanding the solubility of this compound is crucial for its application in areas such as drug delivery, bioconjugation, and surface modification.

Qualitative Solubility Profile

The solubility of this compound is governed by the principle of "like dissolves like." The hydrophilic PEG moiety will interact favorably with polar solvents, while the hydrophobic alkyl chain will have a greater affinity for non-polar solvents.

-

Polar Solvents: Due to the presence of the PEG9 chain, this compound is expected to be soluble in water and other polar organic solvents. Polyethylene glycols, in general, are soluble in water, as well as in many organic solvents such as ethanol, methanol, acetone, acetonitrile, and dichloromethane. The solubility of PEGs in water tends to decrease as the molecular weight of the polymer increases.

-

Non-Polar Solvents: The 11-carbon aliphatic chain is structurally related to 1-undecanol. 1-undecanol is a fatty alcohol that is practically insoluble or not miscible in water. However, it is soluble in various organic solvents, including alcohol, ether, chloroform, and ethyl acetate. Therefore, the C11 chain in this compound will contribute to its solubility in less polar organic solvents.

Based on these characteristics, a predicted qualitative solubility profile for this compound is presented in Table 1.

Data Presentation: Predicted Qualitative Solubility of this compound

| Solvent | Type | Predicted Solubility | Remarks |

| Water | Polar Protic | Soluble | The hydrophilic PEG9 chain is expected to drive solubility. |

| Ethanol | Polar Protic | Soluble | Soluble due to the polar nature of ethanol and its ability to hydrogen bond with the PEG chain. |

| Methanol | Polar Protic | Soluble | Similar to ethanol, methanol is a polar protic solvent that should readily dissolve this compound. |

| Acetone | Polar Aprotic | Soluble | Polyethylene glycols are generally soluble in acetone. |

| Acetonitrile | Polar Aprotic | Soluble | PEGs are known to be soluble in acetonitrile. |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | The polarity of DCM and its ability to interact with the PEG chain suggest good solubility. PEGs are generally soluble in DCM. |

| Chloroform | Polar Aprotic | Soluble | Similar to DCM, chloroform is a good solvent for many PEGylated molecules. |

| Toluene | Non-polar | Soluble | Toluene is a non-polar aromatic solvent that can interact with the C11 alkyl chain, and PEGs are also known to be soluble in toluene. |

| Diethyl Ether | Non-polar | Partially Soluble | While the C11 chain has an affinity for ether, high molecular weight PEGs can have limited solubility in ether. |

| Hexane | Non-polar | Insoluble | As an aliphatic hydrocarbon, hexane is a very non-polar solvent and is unlikely to solubilize the polar PEG9 chain. PEGs are generally insoluble in hexane. |

| Ethyl Acetate | Moderately Polar | Soluble | 1-undecanol is soluble in ethyl acetate, and the PEG chain should also interact favorably with this solvent. |

Experimental Protocols for Solubility Determination

For researchers requiring quantitative solubility data, the following established methods for non-ionic surfactants are recommended.

Method 1: Relative Solubility Number (RSN)

The Relative Solubility Number (RSN) is a practical method to assess the hydrophilic-lipophilic balance of a surfactant. A higher RSN value indicates greater water solubility.

Principle: This method is based on the titration of a surfactant solution in a non-polar/moderately polar solvent system with water until the solution becomes turbid. The volume of water required to induce turbidity is the RSN.

Protocol:

-

Solution Preparation: Dissolve a known mass (e.g., 1 g) of this compound in a fixed volume (e.g., 30 mL) of a solvent mixture. A common mixture is dioxane/toluene (96:4 vol%) or toluene/ethylene glycol dimethyl ether.

-

Titration: Titrate the surfactant solution with deionized water, stirring continuously.

-

Endpoint Determination: The endpoint is reached when the solution shows persistent turbidity.

-

RSN Calculation: The volume of water (in mL) added to reach the endpoint is the Relative Solubility Number.

Method 2: Turbidity Measurement by Spectrophotometry

This method provides a quantitative measure of solubility by assessing the clarity of the surfactant solution.

Principle: Insoluble particles in a liquid will scatter light, leading to a decrease in the transmittance of light through the solution. This can be measured with a spectrophotometer or a turbidimeter.

Protocol:

-

Standard Solutions: Prepare a series of solutions of this compound in the solvent of interest at various concentrations.

-

Equilibration: Ensure complete dissolution or equilibration of the solutions. This may involve heat treatment or ultrasonication.

-

Measurement: Measure the light transmittance or absorbance of each solution at a fixed wavelength (e.g., 410 nm) using a spectrophotometer. Distilled water or the pure solvent is used as a blank.

-

Data Analysis: Plot transmittance versus concentration. A sharp decrease in transmittance indicates the concentration at which the solubility limit is exceeded.

Method 3: Titration with Sodium Tetraphenylborate (STPB)

This titration method is suitable for non-ionic surfactants containing ethylene oxide (EO) chains.

Principle: Barium ions (Ba²⁺) form cationic complexes with the ethylene oxide chains of the surfactant. These complexes then form a poorly soluble adduct with the anionic titrant, sodium tetraphenylborate (STPB).

Protocol:

-

Sample Preparation: Weigh a sample of the this compound and dissolve it in distilled water.

-

Reagent Addition: Add a barium chloride solution (e.g., 0.1 mol/L) to the sample solution.

-

Titration: Titrate the mixture with a standardized solution of sodium tetraphenylborate. The endpoint can be determined potentiometrically using an appropriate ion-selective electrode or with a visual indicator.

-

Calculation: The amount of surfactant can be calculated from the volume of STPB solution required to reach the endpoint.

Visualizations

The following diagrams illustrate the key concepts related to the solubility of this compound and a general workflow for its experimental determination.

Caption: Factors influencing the solubility of this compound.

Caption: General experimental workflow for solubility determination.

References

C11-PEG9-Alcohol: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety and handling information for C11-PEG9-alcohol, a hydrophilic linker commonly utilized in bioconjugation and drug delivery applications. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document compiles and extrapolates data from structurally related compounds, namely polyethylene glycol (PEG) derivatives and long-chain alcohols, to provide the most comprehensive safety profile currently possible. All personnel handling this compound should do so with the understanding that this guide is based on the best available information for similar chemical structures.

Chemical and Physical Properties

This compound is a bifunctional molecule featuring a hydrophobic 11-carbon aliphatic chain and a hydrophilic polyethylene glycol chain composed of nine ethylene glycol units.[1][2][3] This amphipathic nature allows it to act as a linker, increasing the aqueous solubility of conjugated molecules.[1][2]

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | Data Source/Analogue |

| Molecular Formula | C27H56O9 | PubChem |

| Molecular Weight | 524.7 g/mol | MedchemExpress, Taskcm |

| CAS Number | 35056-97-4 | MedchemExpress |

| Appearance | Likely a colorless to pale yellow liquid or waxy solid | General properties of PEGs and long-chain alcohols |

| Solubility | Soluble in Dimethyl sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF) | MedchemExpress |

| Storage Temperature | -20°C | MedchemExpress |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Flash Point | > 100°C (Open cup) | Analogue: Alcohols, C9-11 ethoxylated |

| Density | Not available |

Toxicological Information

No specific toxicological data for this compound has been identified. The information presented below is based on data for similar polyethylene glycol ethers. Polyethylene glycols, as a class, are generally considered to have low toxicity. However, the presence of the C11 alkyl chain may influence this profile.

Table 2: Toxicological Data for Structurally Related Compounds (Polyethylene Glycol Monododecyl Ether)

| Test | Result | Species | Source |

| Acute Oral Toxicity (LD50) | Not available | ||

| Skin Irritation | Causes skin irritation | Not specified | AK Scientific, Inc. |

| Eye Irritation | Causes serious eye irritation | Not specified | TCI Chemicals, AK Scientific, Inc. |

| Respiratory Irritation | May cause respiratory irritation | Not specified | AK Scientific, Inc. |

| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects | Not specified | TCI Chemicals |

Hazard Identification and Handling Precautions

Based on the data from related compounds, this compound should be handled as a potential skin and eye irritant.

Hazard Statements (Inferred):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H410: Very toxic to aquatic life with long lasting effects.

Precautionary Statements (Inferred):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER or doctor if you feel unwell.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If working with aerosols or in a poorly ventilated area, use a NIOSH-approved respirator.

Stability and Reactivity

-

Reactivity: No known hazardous reactions under normal conditions of use.

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Avoid strong oxidizing agents.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxicity of a compound like this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of desired test concentrations.

-

Cell Treatment: Remove the culture medium from the wells and replace it with a medium containing the various concentrations of this compound. Include vehicle-only controls.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Acute Oral Toxicity Assessment (Based on OECD Guidelines)

The following is a conceptual workflow based on the principles of the OECD Test Guidelines for Acute Oral Toxicity (e.g., TG 423: Acute Toxic Class Method). This is a generalized protocol and would need to be adapted for a specific study.

Methodology:

-

Animal Selection and Acclimatization: Select a suitable rodent species (e.g., rats or mice) and acclimatize them to the laboratory conditions.

-

Dose Preparation: Prepare the test substance, this compound, in a suitable vehicle. The concentration should be prepared based on the starting dose level selected according to the OECD guideline.

-

Administration: Administer a single oral dose of the test substance to a group of animals (typically 3 animals of a single sex per step in TG 423) via gavage.

-

Observation: Observe the animals for signs of toxicity and mortality at regular intervals for at least 14 days.

-

Stepwise Procedure:

-

If no mortality is observed at the starting dose, the next higher fixed dose level is used in a new group of animals.

-

If mortality occurs, the next lower fixed dose level is used.

-

This process is continued until a defined endpoint is reached, which allows for the classification of the substance's toxicity.

-

-

Data Collection: Record all clinical signs, body weight changes, and mortality.

-

Pathology: Conduct a gross necropsy of all animals at the end of the study.

-

Analysis: The results are used to classify the substance according to its acute oral toxicity.

Visualizations

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

Caption: Conceptual workflow for an acute oral toxicity study.

References

The Technologist's Guide to PEG Linkers in Biotechnology: A Deep Dive into Enhanced Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern biotechnology and pharmaceutical development, the quest for optimizing the therapeutic efficacy of biologics and small molecule drugs is paramount. One of the most successful and widely adopted strategies to achieve this is PEGylation—the covalent attachment of polyethylene glycol (PEG) linkers to a molecule. This process has revolutionized drug delivery by significantly improving the pharmacokinetic and pharmacodynamic properties of a wide array of therapeutic agents.[1][2][3]

PEG, a synthetic and biocompatible polymer composed of repeating ethylene oxide units, is celebrated for its water solubility, lack of toxicity, and low immunogenicity.[4][5] When utilized as a linker, it imparts these favorable characteristics to the conjugated molecule, leading to enhanced stability, prolonged circulatory half-life, and reduced immune system recognition. This guide provides an in-depth technical overview of PEG linkers, covering their core properties, diverse architectures, detailed experimental protocols for their application, and the analytical techniques essential for the characterization of PEGylated products.

Core Principles of PEGylation

The fundamental principle behind PEGylation is the creation of a hydrophilic shield around the therapeutic molecule. This "stealth" effect has several profound impacts:

-

Increased Hydrodynamic Size: The attachment of PEG chains increases the overall size of the molecule, which in turn reduces its rate of clearance by the kidneys.

-

Protection from Proteolytic Degradation: The flexible PEG chain sterically hinders the approach of proteolytic enzymes, thereby protecting the therapeutic protein or peptide from degradation in the bloodstream.

-

Reduced Immunogenicity and Antigenicity: The PEG shield can mask the immunogenic epitopes on the surface of the therapeutic molecule, reducing the likelihood of an immune response and the formation of neutralizing antibodies.

-

Enhanced Solubility: PEGylation can significantly increase the solubility of hydrophobic drugs, which is a common challenge in drug formulation.

These combined effects lead to a longer circulation time of the drug in the body, which can translate to less frequent dosing for patients and an improved therapeutic window.

Architectural Diversity of PEG Linkers

The versatility of PEGylation technology stems from the wide variety of available PEG linker architectures, each offering unique advantages for specific applications.

Linear vs. Branched PEG Linkers

-

Linear PEG Linkers: These consist of a straight chain of ethylene glycol units with functional groups at one or both ends. They are the most common type of PEG linker and are valued for their simplicity and predictable behavior.

-

Branched PEG Linkers: These linkers have multiple PEG arms extending from a central core. This architecture provides a more substantial hydrophilic shield, which can be more effective at reducing immunogenicity and extending half-life compared to linear PEGs of the same total molecular weight. Branched PEGs can also offer a higher drug-loading capacity in certain applications. Recent studies suggest that branched PEG architectures can offer superior properties in terms of cellular uptake and gene regulation efficacy.

Homobifunctional vs. Heterobifunctional PEG Linkers

-

Homobifunctional PEG Linkers: These linkers possess two identical reactive groups at either end, making them suitable for crosslinking two identical molecules or for creating symmetric conjugates.

-

Heterobifunctional PEG Linkers: These linkers have two different reactive groups, allowing for the sequential and specific conjugation of two different molecules. This is particularly useful in applications like antibody-drug conjugates (ADCs), where a specific antibody needs to be linked to a cytotoxic drug.

Cleavable vs. Non-Cleavable PEG Linkers

The choice between a cleavable and non-cleavable linker is a critical decision in drug design, particularly for ADCs, as it dictates the mechanism of drug release.

-

Non-Cleavable Linkers: These form a stable, permanent bond between the drug and the carrier molecule. The drug is released only after the complete degradation of the carrier, typically within the lysosome of the target cell. This approach offers high plasma stability and minimizes the risk of premature drug release and off-target toxicity.

-

Cleavable Linkers: These linkers are designed to be stable in the bloodstream but are cleaved under specific conditions found at the target site, such as a change in pH, the presence of specific enzymes, or a reducing environment. This allows for a more controlled and targeted release of the drug.

Quantitative Impact of PEGylation on Drug Properties

The effects of PEGylation can be quantified across several key parameters. The following tables summarize the impact of PEGylation on the pharmacokinetic profiles and solubility of various therapeutic agents.

| Therapeutic Agent | PEG Linker Type/Size | Non-PEGylated Half-life | PEGylated Half-life | Fold Increase in Half-life | Reference |

| Interferon-α | 12 kDa linear PEG | ~2 hours | 27.2–39.3 hours | ~14-20 | |

| Interferon-α2a | 40 kDa branched PEG | ~2 hours | 61–110 hours | ~30-55 | |

| Filgrastim | 20 kDa linear PEG | 3.5–3.8 hours | 42 hours | ~11-12 | |

| Recombinant Human TIMP-1 | 20 kDa mPEG | 1.1 hours | 28 hours | ~25 | |

| Exenatide | 40 kDa branched PEG | - | - | 56 |

Table 1: Effect of PEGylation on the Half-Life of Therapeutic Proteins.

| Drug | PEG Linker Type/Size | Observation | Fold Increase | Reference |

| Simvastatin | PEG 12000 | 3-fold increase in dissolution rate. | 3 | |

| Doxorubicin (in Doxil) | PEGylated liposome | Increased bioavailability at 1 week post-injection. | 90 |

Table 2: Enhancement of Solubility and Bioavailability by PEGylation.

Experimental Protocols

The following sections provide detailed methodologies for common PEGylation reactions and the subsequent analysis of the conjugated products.

Protocol 1: Amine-Reactive PEGylation using PEG-NHS Ester

This protocol describes the conjugation of a PEG-N-Hydroxysuccinimide (NHS) ester to primary amines (e.g., lysine residues or the N-terminus) on a protein.

Materials:

-

Protein to be PEGylated

-

PEG-NHS Ester reagent

-

Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

-

Water-miscible organic solvent (e.g., Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF))

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Dialysis or size-exclusion chromatography system for purification

Procedure:

-

Protein Preparation:

-

Dissolve or exchange the protein into an amine-free buffer at a concentration of 1-10 mg/mL. Ensure that any buffers containing primary amines, such as Tris, are completely removed.

-

-

PEG Reagent Preparation:

-